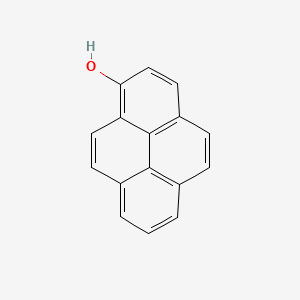

1-Hydroxypyrene

Descripción general

Descripción

1-Hydroxypyrene, also known as pyren-1-ol, is a hydroxylated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). It is a human metabolite and can be found in the urine of individuals exposed to air pollution. This compound is often used as a biomarker for exposure to PAHs, which are environmental pollutants resulting from incomplete combustion of organic materials .

Mecanismo De Acción

Target of Action

1-Hydroxypyrene (1-OHP) is a metabolite of pyrene . It primarily targets the Cytochrome P450 1A2 , a group of heme-thiolate monooxygenases . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body .

Mode of Action

This compound interacts with its target, Cytochrome P450 1A2, to undergo biotransformation . This process involves the conversion of this compound into reactive epoxides . These epoxides are highly reactive, mutagenic, and carcinogenic compounds .

Biochemical Pathways

The biochemical pathway of this compound involves the metabolism of pyrene . A strain of Mycobacterium sp. isolated from mangrove sediments has been found to produce this compound during the degradation of pyrene . This indicates that this compound is a part of the pyrene degradation pathway.

Pharmacokinetics

This compound is absorbed in the body and then metabolized to form reactive epoxides . These epoxides are then excreted out of the body . The urinary excretion of this compound is considered a reliable biomarker for total Polycyclic Aromatic Hydrocarbons (PAHs) exposure .

Result of Action

The result of this compound’s action is the formation of reactive epoxides . These epoxides are mutagenic and carcinogenic, indicating that exposure to this compound can potentially lead to mutagenic and carcinogenic effects .

Action Environment

This compound is found in the urine of outdoor workers exposed to air pollution . This suggests that environmental factors such as air pollution can influence the action, efficacy, and stability of this compound . Moreover, it has been suggested that this compound may be a useful biomarker to assess inflammation and oxidative stress induced by PAH exposure .

Análisis Bioquímico

Biochemical Properties

1-Hydroxypyrene interacts with various enzymes and proteins. For instance, it has been found to interact with bovine serum albumin, a transport protein . This interaction occurs through a mixed static and dynamic quenching mechanism, suggesting that this compound can bind to proteins and potentially influence their function .

Cellular Effects

This compound can have various effects on cells. It has been suggested as a useful biomarker to assess inflammation and oxidative stress induced by PAH exposure

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteins such as bovine serum albumin. The binding of this compound to this protein is dominated by van der Waals forces . This interaction can induce conformational transitions in the protein, potentially influencing its function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been found that this compound can break down in the human body and be excreted within 24 hours

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, urinary this compound is a metabolite of pyrene when given orally to pigs

Metabolic Pathways

This compound is involved in the metabolic pathways of PAHs. It is a metabolite of pyrene and can be produced during the degradation of pyrene

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It has been found in the urine of individuals exposed to air pollution, suggesting that it can be transported out of cells and excreted from the body

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Hydroxypyrene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of pyrene with acetyl chloride in the presence of aluminum trichloride as a catalyst, followed by hydrolysis to yield this compound . Another method involves the reaction of 1-alkoxy pyrene with alkyl mercaptan and a strong base at temperatures between 50-120°C, followed by extraction and purification steps to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient extraction and purification techniques is crucial to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 1-Hydroxypyrene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form pyrene-1,6-dione using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can convert this compound to pyrene using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted pyrene derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can regenerate the parent hydrocarbon, pyrene.

Aplicaciones Científicas De Investigación

Biomonitoring of PAH Exposure

1-OHP is primarily used as a biomarker for monitoring human exposure to PAHs. It is particularly relevant in occupational settings where workers may be exposed to high levels of PAHs, such as in the aluminum production and coke oven industries. Studies have shown that urinary concentrations of 1-OHP correlate well with airborne PAH levels, making it an effective tool for assessing exposure risks.

- Case Study: Occupational Exposure

A study involving workers from coke ovens and aluminum production facilities demonstrated a strong correlation between airborne PAH concentrations and urinary 1-OHP levels. The benchmark guideline established for 1-OHP in urine was found to be critical for evaluating occupational exposure limits (OELs) .

Environmental Monitoring

In addition to its use in occupational health, 1-OHP has been applied in environmental studies to assess pollution levels from PAHs. Its presence in aquatic environments has been monitored as an indicator of contamination.

- Case Study: Aquatic Contamination

Research conducted on aquatic systems utilized 1-OHP levels to evaluate PAH pollution. The study highlighted the effectiveness of using biological markers like 1-OHP to assess environmental health risks associated with PAH contamination .

Epidemiological Studies

Epidemiological studies leverage 1-OHP measurements to explore associations between PAH exposure and health outcomes, including cancer risk. The compound has been instrumental in understanding the long-term effects of PAH exposure on human health.

- Case Study: Cancer Risk Assessment

A comprehensive review analyzed the relationship between urinary 1-OHP concentrations and cancer incidence among workers exposed to PAHs. The findings suggested that higher levels of 1-OHP were associated with increased genotoxic effects, reinforcing its utility as a biomarker in epidemiological research .

Methodologies for Measuring this compound

The determination of urinary 1-OHP typically involves advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection. Recent improvements have enhanced the sensitivity and accuracy of these methods.

| Method | Sensitivity | Accuracy | Reference |

|---|---|---|---|

| HPLC with Fluorescence Detection | 0.05 pmol/mL urine | High (RSD < 5%) | |

| Solid Phase Extraction followed by HPLC | >90% recovery | High reproducibility |

Challenges and Considerations

While 1-OHP is a valuable biomarker, several challenges exist regarding its interpretation:

Comparación Con Compuestos Similares

- 1-Pyrenecarboxylic acid

- 1-Pyrenemethanol

- 2-Hydroxyfluorene

- 1-Aminopyrene

Comparison: 1-Hydroxypyrene is unique among these compounds due to its specific hydroxyl group position, which influences its chemical reactivity and biological interactions. For instance, 2-hydroxyfluorene has a similar structure but differs in the position of the hydroxyl group, affecting its metabolic pathways and applications .

Actividad Biológica

1-Hydroxypyrene (1-OHP) is a significant metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH), and serves as a biomarker for exposure to PAHs. This article explores the biological activity of this compound, focusing on its role as a biomarker, its genotoxic effects, and implications for human health, supported by various research findings and data tables.

Overview of this compound

This compound is produced in the body through the metabolism of pyrene, which is commonly found in environmental pollutants such as cigarette smoke, vehicle exhaust, and industrial emissions. The compound is primarily excreted in urine, making it an effective biomarker for assessing PAH exposure in humans.

Urinary Excretion as a Biomarker

Urinary levels of 1-OHP have been extensively studied as indicators of PAH exposure. Research indicates that 1-OHP concentrations in urine correlate well with airborne PAH levels, particularly in occupational settings such as coke ovens and aluminum production . The following table summarizes key urinary concentration benchmarks for 1-OHP:

Genotoxic Effects

The biological activity of this compound extends to its potential genotoxic effects. Studies have shown that elevated urinary levels of 1-OHP are associated with increased markers of DNA damage, such as chromosomal aberrations and sister chromatid exchanges . A notable study highlighted that workers exposed to high levels of PAHs exhibited significant increases in urinary 1-OHP levels, which correlated with adverse health outcomes including cancer risk .

Case Studies

Case Study: Occupational Exposure in Aluminum Production

A study conducted among aluminum production workers revealed that post-shift urinary concentrations of 1-OHP were significantly higher than pre-shift levels. The findings suggested that these workers were at increased risk for genotoxic effects due to their occupational exposure to PAHs .

Case Study: Environmental Monitoring

In another study assessing aquatic contamination by PAHs, researchers measured the concentration of 1-OHP in bile samples from fish exposed to contaminated water. The results indicated a direct correlation between environmental PAH levels and the concentration of 1-OHP in biological samples, reinforcing its role as a reliable biomarker for environmental monitoring .

Health Implications

The health implications associated with exposure to this compound are significant. Epidemiological studies suggest a link between high urinary levels of this metabolite and increased cancer mortality rates among exposed populations. However, comprehensive studies are still needed to establish definitive health-based limit values for urinary 1-OHP concentrations due to the complexity of PAH mixtures and their interactions within biological systems .

Propiedades

IUPAC Name |

pyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJNHUAPTJVVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038298 | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5315-79-7, 63021-84-1 | |

| Record name | 1-Hydroxypyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5315-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxypyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxypyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2H6O5V707 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.